

# L-736380: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: L-736380  
Cat. No.: B15617990

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## Introduction

**L-736380** is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. As a research chemical, it has been instrumental in characterizing the physiological and pathological roles of the CCK-B receptor, which is implicated in various functions within the central nervous system and gastrointestinal tract. This document provides a comprehensive overview of the chemical properties, pharmacological activity, and relevant experimental methodologies for **L-736380**, intended for researchers and professionals in drug development.

## Chemical Structure and Properties

**L-736380** is a complex synthetic molecule belonging to the benzodiazepine class. Its systematic IUPAC name is 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea[1].

Table 1: Physicochemical Properties of **L-736380**

| Property           | Value                                    | Reference |
|--------------------|--|-----------|
| CAS Number         | 152885-49-9                              | [1]       |
| Molecular Formula  | C25H29N9O2                               | [1]       |
| Molecular Weight   | 487.57 g/mol                             | [1]       |
| Exact Mass         | 487.2444                                 | [1]       |
| Elemental Analysis | C: 61.59%, H: 6.00%, N: 25.86%, O: 6.56% | [1]       |

## Pharmacological Profile

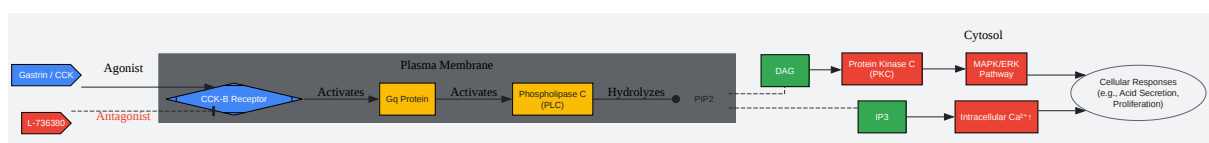
**L-736380** functions as a high-affinity antagonist for the CCK-B receptor, which is a G protein-coupled receptor (GPCR) for the peptide hormones gastrin and cholecystokinin[2][3]. It exhibits significant selectivity for the CCK-B subtype over the CCK-A receptor subtype.

Table 2: Pharmacological Activity of **L-736380**

| Parameter    | Value                           | Species/Assay Condition                                   | Reference |
|--------------|---------------------------------|---|-----------|
| IC50 (CCK-B) | 0.054 nM                        | Radioligand binding assay                                 | [4][5]    |
| IC50 (CCK-A) | 400 nM                          | Radioligand binding assay                                 | [4][5]    |
| Selectivity  | ~7400-fold for CCK-B over CCK-A | Calculated from IC50 values                               | [4][5]    |
| ID50         | 0.064 mg/kg                     | Inhibition of gastric acid secretion in anesthetized rats | [4][5]    |
| ED50         | 1.7 mg/kg                       | Ex vivo binding of [125I]CCK-8S in mouse brain membranes  | [4][5]    |

## Mechanism of Action and Signaling Pathway

The CCK-B receptor, the target of **L-736380**, is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins[1]. Upon activation by endogenous ligands like gastrin or CCK, the receptor initiates a signaling cascade by activating Phospholipase C (PLC)[1][6]. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[6]. IP3 triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores, while DAG activates Protein Kinase C (PKC)[1]. This pathway can further lead to the activation of downstream effectors such as the MAP kinase/ERK cascade[7]. By competitively binding to the CCK-B receptor, **L-736380** prevents this signaling cascade from being initiated.



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Figure 1: CCK-B receptor signaling pathway and point of inhibition by **L-736380**.

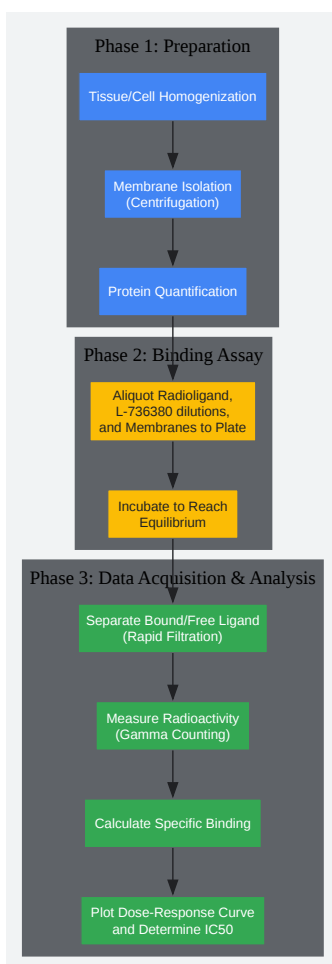
## Experimental Protocols

Detailed experimental protocols for **L-736380** are not extensively published. However, based on the available data, a generalized protocol for a competitive radioligand binding assay to determine the IC<sub>50</sub> value is provided below. This is a representative methodology and should be optimized for specific laboratory conditions.

### Generalized Protocol: Competitive Radioligand Binding Assay

- Preparation of Membranes:
  - Homogenize tissue or cells known to express the CCK-B receptor (e.g., mouse brain tissue, CHO cells transfected with the human CCK-B receptor) in a cold buffer solution.
  - Centrifuge the homogenate at low speed to remove nuclei and debris.
  - Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

- Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- Binding Assay:
  - In a multi-well plate, add a constant concentration of a suitable radioligand (e.g., [<sup>125</sup>I]CCK-8S).
  - Add increasing concentrations of the unlabeled competitor, **L-736380**.
  - To determine non-specific binding, add a high concentration of an unlabeled standard CCK-B agonist (e.g., gastrin) to a set of wells.
  - Add the prepared cell membranes to initiate the binding reaction.
  - Incubate the mixture at a defined temperature for a specific time to reach equilibrium.
- Separation and Detection:
  - Terminate the assay by rapid filtration through a glass fiber filter, separating bound from free radioligand.
  - Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the **L-736380** concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value, which is the concentration of **L-736380** that inhibits 50% of the specific binding of the radioligand.



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Figure 2: Generalized workflow for a competitive radioligand binding assay.

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- To cite this document: BenchChem. [L-736380: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15617990#l-736380-chemical-structure-and-properties>]

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